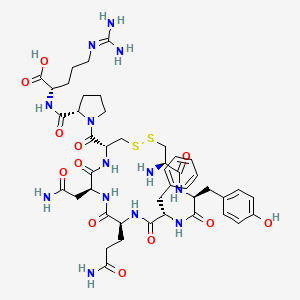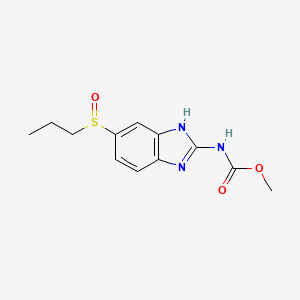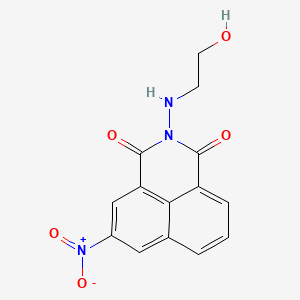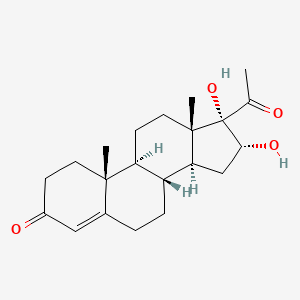
(Arg8,Des-Gly-NH29)-vasopresina
Descripción general
Descripción
La desmopresina (DGAVP) es un análogo sintético de la hormona natural vasopresina. La vasopresina es conocida principalmente por su papel en la regulación de la retención de agua en el cuerpo y sus propiedades vasoconstrictoras. Sin embargo, la DGAVP se ha modificado para mejorar ciertas propiedades, lo que la hace útil en diversas aplicaciones científicas y médicas .
Aplicaciones Científicas De Investigación
La DGAVP tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Se investiga por su papel en la señalización celular y sus efectos en diversos procesos biológicos.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido su uso en el tratamiento de afecciones como la diabetes insípida y los trastornos hemorrágicos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos basados en péptidos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La DGAVP se sintetiza a través de una serie de formaciones de enlaces peptídicos. El proceso generalmente implica la adición gradual de aminoácidos a una cadena peptídica en crecimiento. La síntesis comienza con la protección del grupo amino de la arginina y el grupo carboxilo del aminoácido precedente. Los aminoácidos protegidos se acoplan luego utilizando reactivos como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS). Después de que la cadena peptídica se ensambla completamente, los grupos protectores se eliminan para producir el producto final .
Métodos de producción industrial
La producción industrial de DGAVP involucra técnicas de síntesis de péptidos a gran escala. La síntesis de péptidos en fase sólida (SPPS) se utiliza comúnmente, donde el péptido se ensambla en un soporte de resina sólida. Este método permite la producción eficiente de grandes cantidades del péptido con alta pureza. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para asegurar su calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
La DGAVP se somete a diversas reacciones químicas, incluida la oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el péptido para mejorar su estabilidad y actividad.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno u otros agentes oxidantes se utilizan para introducir enlaces disulfuro, que estabilizan la estructura del péptido.
Reducción: Los agentes reductores como el ditiotreitol (DTT) se utilizan para romper los enlaces disulfuro, lo que permite modificaciones adicionales.
Sustitución: Las reacciones de sustitución implican reemplazar aminoácidos específicos en la cadena peptídica para alterar sus propiedades. .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con mayor estabilidad, actividad o especificidad. Estas modificaciones son cruciales para la aplicación del péptido en varios campos .
Mecanismo De Acción
La DGAVP ejerce sus efectos uniéndose a los receptores de vasopresina en el cuerpo. Estos receptores están involucrados en diversas vías de señalización que regulan la retención de agua, la presión arterial y otros procesos fisiológicos. Al unirse a estos receptores, la DGAVP puede imitar o modular los efectos de la vasopresina natural, lo que lleva a sus efectos terapéuticos .
Comparación Con Compuestos Similares
La DGAVP se compara con otros análogos de la vasopresina como la desmopresina y la terlipresina:
Desmopresina: Un análogo sintético con efectos antidiuréticos mejorados y propiedades vasoconstrictoras reducidas. Se utiliza principalmente para tratar la diabetes insípida y los trastornos hemorrágicos.
Terlipresina: Un análogo de acción prolongada utilizado en el tratamiento de la hemorragia variceal en pacientes con cirrosis hepática.
[V4Q5]dDAVP: Un análogo de segunda generación con una robusta actividad antitumoral contra el cáncer de mama metastásico
La DGAVP es única debido a sus modificaciones específicas, que mejoran su estabilidad y actividad, lo que la hace adecuada para diversas aplicaciones de investigación y terapéuticas .
Propiedades
IUPAC Name |
2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIOPJBWYQZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N13O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37552-33-3 | |
| Record name | 8-L-Arginine-9-Deglycinamidevasopressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DGAVP?
A1: While the exact mechanism remains unclear, DGAVP is believed to exert its effects primarily through vasopressin receptors, particularly the V1a subtype. These receptors are found in various brain regions associated with learning, memory, and reward processing [, , ].
Q2: What is the molecular formula and weight of DGAVP?
A2: The molecular formula of DGAVP is C46H65N13O11S2. Its molecular weight is 1068.26 g/mol.
Q3: Is there spectroscopic data available for DGAVP?
A3: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to characterize peptide structures.
Q4: Are there specific material compatibility concerns with DGAVP?
A4: As a peptide, DGAVP might exhibit adsorption to certain materials like glass or plastics. Appropriate storage containers and handling procedures are essential to minimize such losses.
Q5: How stable is DGAVP under various conditions?
A5: DGAVP demonstrates varying stability depending on the environment. Its half-life in human plasma is greater than 12 hours, primarily metabolized by carboxypeptidase activities []. Formulation strategies, like lyophilization, might be employed to enhance stability.
Q6: What are the routes of administration for DGAVP?
A6: DGAVP has been investigated via various routes, including intravenous, subcutaneous, intranasal, and intracerebroventricular administration [, , , ]. The choice of route depends on the specific research question and desired pharmacokinetic profile.
Q7: How is DGAVP absorbed and distributed in the body?
A7: Following intravenous injection in rats, DGAVP exhibits a biphasic decay with a short distribution phase and a longer elimination phase, indicating rapid distribution to tissues []. Subcutaneous administration results in near complete bioavailability, suggesting efficient absorption from the injection site [].
Q8: How is DGAVP metabolized and excreted?
A8: Carboxypeptidase enzymes are primarily responsible for DGAVP's metabolism, leading to the formation of AVP-(1-7) as a major metabolite. Both AVP-(1-7) and tyrosine are detected in the blood following DGAVP administration []. The specific excretion pathways have not been extensively characterized in the provided research.
Q9: What about clinical trials with DGAVP in patients with cognitive dysfunction?
A9: Clinical trials investigating DGAVP's therapeutic potential have yielded mixed results. While some studies report improvements in specific cognitive domains, such as word list learning in patients with mild brain trauma, others have not shown significant benefits in conditions like Alzheimer's disease or Korsakoff's syndrome [, , ]. More research is necessary to fully elucidate DGAVP's clinical utility.
Q10: How is DGAVP quantified in biological samples?
A10: Sensitive and specific analytical techniques like radioimmunoassay (RIA) [] are commonly employed to measure DGAVP concentrations in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is another powerful method for quantifying DGAVP and its metabolites [].
Q11: When was DGAVP first synthesized, and what were the initial research interests?
A11: While the provided abstracts lack precise historical details, DGAVP's development likely stemmed from research exploring the roles of vasopressin and its analogs in various physiological and behavioral processes. Early investigations focused on its effects on memory, learning, and drug self-administration [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















